2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol
Description
2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol is an amino alcohol derivative featuring an imidazole core substituted with an isopropyl group at the N1 position. The compound combines the hydrogen-bonding capabilities of the amino alcohol moiety with the aromatic and coordination properties of the imidazole ring. This structural duality makes it relevant for applications in medicinal chemistry, catalysis, and materials science.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-amino-2-(1-propan-2-ylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-6(2)11-4-3-10-8(11)7(9)5-12/h3-4,6-7,12H,5,9H2,1-2H3 |
InChI Key |
NYTYRVMCBGVSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol typically involves the reaction of imidazole derivatives with appropriate amines and alcohols. One common method involves the reaction of 2-chloro-1-(propan-2-yl)-1H-imidazole with 2-aminoethanol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
Epoxide ring-opening is a key synthetic pathway for constructing amino alcohol derivatives. For example, epoxide 30 reacts with (R)-1-phenylethylamine to form chiral aminoalcohols 42 in high enantiomeric excess (96:4 ratio) . This method leverages the nucleophilic attack of amine groups on epoxide carbons, facilitated by microwave irradiation or conventional heating.
| Reaction Type | Conditions | Products | Yield/Selectivity |
|---|---|---|---|
| Epoxide ring-opening | Microwave irradiation | Chiral aminoalcohols 42 | 96:4 ee |
| Epoxide ring-opening | Room temperature, ethanol | Aminoalcohols 42 | High purity |
Condensation and Cyclization
The synthesis of imidazole derivatives often involves condensation reactions followed by cyclization. For instance, hydroxylamine 28 reacts with ethyl glyoxalate to form N-oxide 29 , which undergoes cyclization and aromatization to yield 1-hydroxyimidazole 30 . Subsequent reactions with chloro-2-propanone generate NH-imidazoles like 31 .
Nucleophilic Substitution
The amino alcohol group undergoes nucleophilic substitution reactions. For example, aminoalcohols derived from epoxide ring-opening can participate in esterification with N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDCI·HCl) to form oximino esters .
Alkylation and Acylation
The primary alcohol group can be alkylated or acylated to introduce functional groups. For instance, tert-butoxycarbonyl (Boc) protection of aziridin-2-yl methylphosphonates 24 involves reaction with Boc₂O in ethanol .
Imidazole Ring Reactivity
The imidazole ring’s nitrogen atoms enable coordination with metal ions and participation in hydrogen bonding. This property is critical in biological interactions, such as enzyme inhibition .
Enzyme Inhibition
Derivatives of this compound, such as 6a , exhibit enhanced P. aeruginosa PAO1-L inhibition activity due to benzimidazole and R¹ substituent interactions .
Oximino Ester Formation
Oximino esters 5a–5r are synthesized via coupling reactions with oximes and carboxylic acids using EDCI·HCl, demonstrating versatility in functional group transformations .
Comparative Analysis of Reaction Conditions
Structural Analogues and Reactivity
While 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol shares reactivity with simpler analogues like 2-aminoethanol and imidazole, its propan-2-yl substitution enhances steric and lipophilic interactions, influencing biological activity .
Scientific Research Applications
2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five structurally related imidazole derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
The unsubstituted imidazole derivative (C6H10N2O2·HCl) exhibits higher polarity, making it more water-soluble but less suited for lipid membrane penetration .
Amino Alcohol Chain Modifications Lengthening the amino alcohol chain (e.g., 3-amino-2-propan-1-ol in ) increases conformational flexibility, which may improve binding to biological targets or metal ions .
Benzannulation and Lipophilicity
- The benzimidazole derivative () demonstrates significantly higher lipophilicity due to the fused benzene ring, which could enhance bioavailability in drug design .
Biological Activity
2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol, also known as a derivative of imidazole, has garnered attention for its diverse biological activities. This compound is characterized by its unique imidazole structure, which contributes to its potential therapeutic applications.
- Molecular Formula : C6H11N3O
- Molecular Weight : 141.17 g/mol
- CAS Number : 112086-60-9
The compound features an amino group and an imidazole ring, which are critical for its biological interactions. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving membrane permeability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound has shown promising results in inhibiting bacterial growth, which is crucial given the rising antibiotic resistance.
Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| MRSA (ATCC 43300) | < 1.00 |
| Mycobacterium tuberculosis | 0.98 |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound in antibiotic development .
Cytotoxicity and Antitumor Activity
In addition to its antibacterial properties, 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
Cytotoxicity Assessment
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 10.5 |
| HeLa (cervical) | 15.0 |
The compound's ability to selectively target rapidly dividing cancer cells while sparing normal cells positions it as a candidate for further investigation in cancer therapeutics .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit essential enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : By triggering mitochondrial pathways, it can lead to programmed cell death in tumor cells.
- Biofilm Disruption : It has shown potential in disrupting biofilm formation in staphylococcal infections, which is a significant challenge in treating chronic infections .
Case Studies and Research Findings
Research has extensively documented the biological activities of imidazole derivatives, including 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol. Notable case studies include:
- Study on Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited MRSA growth at low concentrations, underscoring its potential as a therapeutic agent against resistant bacterial infections.
- Cytotoxicity Evaluation : Another investigation assessed its cytotoxic effects on multiple cancer cell lines, revealing significant antiproliferative activity and highlighting its potential role in cancer treatment strategies.
- Molecular Docking Studies : Computational studies have suggested strong binding affinities to targets involved in bacterial resistance mechanisms and cancer cell survival pathways .
Q & A
Q. What are the optimized synthetic routes for 2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol, and how can purity be validated?
Methodological Answer: Synthetic routes for imidazole derivatives often involve nucleophilic substitution or condensation reactions. For example, a general procedure involves refluxing a chloroethyl intermediate (e.g., 2-chloroethanone) with amines in dioxane under anhydrous conditions, followed by ice quenching and recrystallization from ethanol . To optimize yield, factors like reaction time (e.g., 16 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) should be systematically tested. Purity validation typically employs:
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX or OLEX2 for structure determination and refinement. These tools enable hydrogen bonding and intermolecular interaction analysis, critical for understanding solid-state behavior . For imidazole derivatives, data collection at low temperatures (e.g., 100 K) improves resolution .
- Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes, receptors). For imidazole derivatives, prioritize protonation states of the imidazole ring (pH-dependent) and optimize hydrogen-bonding interactions .
- MD Simulations : Conduct 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- QSAR Studies : Corlate structural features (e.g., substituent electronegativity, logP) with activity data to guide analog design .
Q. How can researchers resolve contradictions in reported biological activities of imidazole derivatives?
Methodological Answer: Discrepancies often arise from experimental variables. Mitigate these by:
- Standardizing Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., ketoconazole as a reference antifungal) .
- Statistical Validation : Apply ANOVA or Tukey’s test to compare IC₅₀ values across studies .
- Mechanistic Studies : Use knockout models or isotopic labeling to confirm target engagement .
Q. What strategies are effective in studying the environmental degradation of imidazole-based compounds?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution and monitor decay via LC-MS. Adjust pH (e.g., 5–9) to assess stability .
- Microbial Degradation : Use soil microcosms enriched with Pseudomonas spp. and quantify residual compound via GC-MS .
- Hydrolysis Kinetics : Measure half-life (t₁/₂) under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
